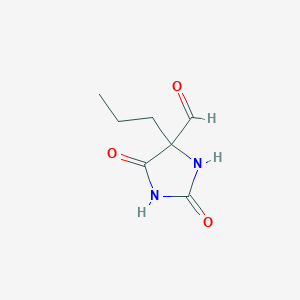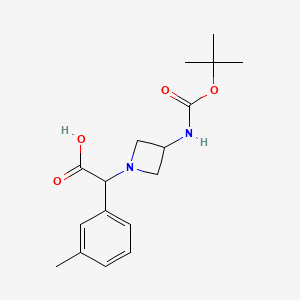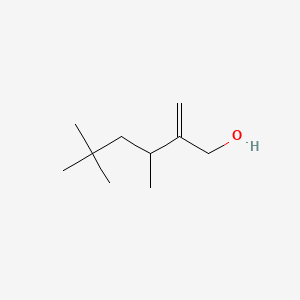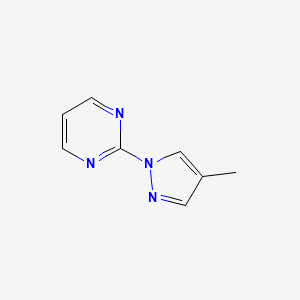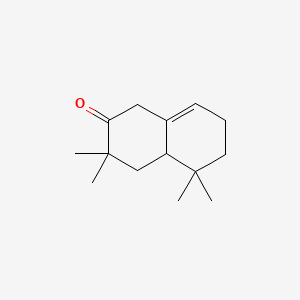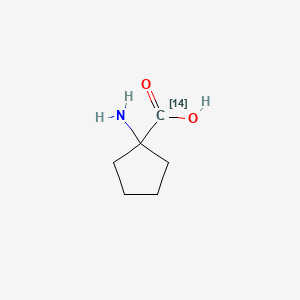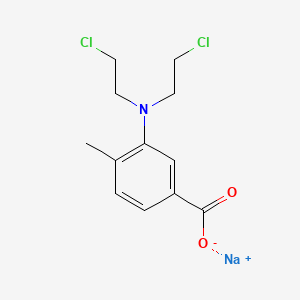![molecular formula C14H27BKO B13802220 Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)
Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane is an organoboron compound known for its stability and utility in various chemical reactions. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane typically involves the reaction of 9-borabicyclo[3.3.1]nonane (9-BBN) with 2,3-dimethyl-2-butanol in the presence of potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products
The major products formed from these reactions include various boronic acids, borates, and borohydrides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane involves its ability to act as a boron source in various chemical reactions. In Suzuki–Miyaura coupling reactions, it undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The compound’s stability and reactivity make it an effective reagent in these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A precursor to Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane, known for its stability and use in hydroboration reactions.
Disiamylborane: Another boron reagent used in organic synthesis, but less stable than 9-BBN.
Dicyclohexylborane: Similar in reactivity but more prone to dehydroboration.
Uniqueness
Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane is unique due to its enhanced stability and reactivity, making it a preferred reagent in Suzuki–Miyaura coupling reactions. Its ability to form stable complexes with palladium catalysts and its resistance to dehydroboration set it apart from other boron reagents .
Propriétés
Formule moléculaire |
C14H27BKO |
|---|---|
Poids moléculaire |
261.27 g/mol |
InChI |
InChI=1S/C14H27BO.K/c1-11(2)14(3,4)16-15-12-7-5-8-13(15)10-6-9-12;/h11-13H,5-10H2,1-4H3;/q-1;+1 |
Clé InChI |
SYSZVMIMPFPCIM-UHFFFAOYSA-N |
SMILES canonique |
[B-]1(C2CCCC1CCC2)OC(C)(C)C(C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


